molecular formula C22H19N3O4 B2679433 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide CAS No. 1797603-04-3

2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide

Cat. No.: B2679433
CAS No.: 1797603-04-3
M. Wt: 389.411
InChI Key: LHGBCRFBJVMSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide is a synthetic chemical compound featuring a 1,2,4-oxadiazole core, a heterocyclic scaffold of significant interest in modern medicinal chemistry due to its versatile biological activities and favorable physicochemical properties . This compound is supplied as a high-purity reagent exclusively for research and development applications. The 1,2,4-oxadiazole ring system is recognized for its remarkable metabolic stability and serves as a valuable bioisostere for esters and amides, often enhancing the selectivity and stability of potential drug candidates . Compounds based on this scaffold demonstrate a broad spectrum of pharmacological activities, making them prominent in early-stage drug discovery. Key Research Applications: Antimicrobial Agent Development: Oxadiazole-containing compounds, such as the well-studied HSGN-94, exhibit potent activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . Their mechanism of action may involve the inhibition of essential bacterial pathways, such as lipoteichoic acid biosynthesis, which is critical for cell wall physiology and bacterial growth . Anticancer Research: The 1,2,4-oxadiazole nucleus is a promising scaffold in oncology research . Derivatives can be designed to inhibit specific cancer biological targets, such as thymidylate synthase, topoisomerase II, and various kinases, which are involved in uncontrolled cell proliferation . General Drug Discovery: This compound serves as a key intermediate for the synthesis and exploration of novel chemical entities. Its structure allows for further structural modifications to optimize pharmacokinetic and pharmacodynamic profiles, enabling researchers to investigate new mechanisms of action . Attention: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-27-18-11-6-4-9-16(18)22(26)23-17-10-5-3-8-15(17)14-20-24-21(25-29-20)19-12-7-13-28-19/h3-13H,2,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGBCRFBJVMSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide typically involves multiple steps:

    Formation of the Furan-2-YL-1,2,4-Oxadiazole Moiety: This can be achieved through the cyclization of a furan-2-carboxylic acid derivative with an appropriate amidoxime under dehydrating conditions.

    Attachment of the Benzamide Core: The oxadiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxadiazole ring can be reduced to an amine derivative under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives showed IC50 values lower than standard chemotherapeutic agents against various cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Research has shown that oxadiazole derivatives can exhibit potent antibacterial and antifungal effects. In vitro studies revealed that some derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds with similar structures may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This application is particularly relevant in the context of chronic inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Oxadiazole Ring : The initial step often involves the reaction of hydrazides with carboxylic acids or their derivatives to form oxadiazoles.
  • Coupling Reactions : The next step includes coupling the oxadiazole with an appropriate aromatic amine to form the final benzamide structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing .

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and tested against several cancer cell lines. The study found that the specific structural modifications in compounds similar to this compound significantly enhanced their cytotoxic effects compared to standard treatments .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on evaluating the antimicrobial properties of synthesized oxadiazole derivatives. The results indicated that specific substitutions on the oxadiazole ring led to enhanced activity against resistant bacterial strains . This highlights the potential for developing new antimicrobial agents based on this compound's framework.

Mechanism of Action

The mechanism by which 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and oxadiazole moieties could play a role in binding to these targets, while the benzamide core might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Research Findings and Inferences

Physicochemical Properties

  • Lipophilicity : The target compound’s benzamide core and ethoxy group likely result in a higher logP than BG14512, favoring blood-brain barrier penetration but complicating formulation .
  • Synthetic Routes : Analogous compounds (e.g., BG14512, GR125743) are synthesized via amide coupling between acyl chlorides and amines in polar solvents like pyridine, suggesting a feasible pathway for the target compound .

Biological Activity

The compound 2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates the 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and data.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound is hypothesized to follow similar mechanisms due to its structural similarities.

  • Case Study : A study on related oxadiazole compounds showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate antiproliferative activity .

Antimicrobial Activity

The presence of furan and oxadiazole rings has been linked to antimicrobial properties. Compounds with these functionalities have been reported to inhibit bacterial growth and show antifungal activity.

  • Research Findings : A review highlighted that oxadiazole derivatives exhibit inhibition against various pathogens including Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar antimicrobial effects .

Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases. Compounds with oxadiazole structures have been shown to modulate inflammatory pathways.

  • Mechanism : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenases (COX) and other inflammatory mediators. Some studies indicate that oxadiazole derivatives can reduce inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Structural FeatureActivity Impact
Ethoxy GroupEnhances solubility and bioavailability
Furan SubstitutionIncreases anticancer potency
Oxadiazole RingBroadens spectrum of biological activities

Q & A

Basic: What synthetic strategies are most effective for constructing the oxadiazole and benzamide moieties in this compound?

The synthesis typically involves multi-step protocols:

  • Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) .
  • Benzamide linkage : Amide coupling via activation of the carboxylic acid (e.g., EDCI/HOBt) with the aniline derivative .
  • Substituent introduction : Suzuki-Miyaura coupling for aryl-aryl bond formation, particularly for attaching the furan and phenyl groups .
    Critical parameters : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .

Basic: What spectroscopic methods are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–7.2 ppm (aromatic protons), δ 4.3–3.8 ppm (ethoxy group), and δ 5.1–4.9 ppm (methylene bridge) .
    • ¹³C NMR : Signals for the oxadiazole ring (C=O at ~165 ppm) and benzamide carbonyl (~170 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 407.1504 for C₂₃H₂₁N₃O₄) .
  • IR spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and oxadiazole (1550–1600 cm⁻¹) groups .

Advanced: How does the furan-oxadiazole hybrid structure influence its bioactivity in enzyme inhibition assays?

  • Electronic effects : The electron-rich furan ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 or kinases) .
  • Steric flexibility : The methylene bridge between oxadiazole and phenyl groups allows conformational adaptability for target binding .
  • Case study : Analogous compounds with oxadiazole moieties show IC₅₀ values <10 µM in anti-inflammatory assays, attributed to hydrogen bonding with catalytic residues .
    Methodological note : Use competitive inhibition assays (e.g., fluorescence polarization) to quantify binding affinity .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like PARP-1 or EGFR .
  • ADMET prediction : Tools like SwissADME assess logP (~3.5), solubility (<50 µg/mL), and CYP450 interactions .
  • Structural modifications : Introducing polar groups (e.g., -OH or -NH₂) at the benzamide para-position improves aqueous solubility without compromising activity .

Advanced: How do researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case example : Discrepancies in IC₅₀ values for oxadiazole derivatives may arise from:
    • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
    • Substituent effects : Electron-withdrawing groups on the phenyl ring enhance oxidative stability but reduce membrane permeability .
      Resolution strategy :
    • Standardize assays using WHO-recommended protocols.
    • Perform head-to-head comparisons of analogs under identical conditions .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .
  • Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free benzamide) .

Advanced: What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Anti-cancer : Xenograft models (e.g., HCT-116 colorectal tumors) with oral dosing (10–50 mg/kg/day) .
  • Anti-inflammatory : Carrageenan-induced paw edema in rats, measuring cytokine levels (IL-6, TNF-α) via ELISA .
    Ethical compliance : Follow ARRIVE guidelines for humane endpoints and sample size justification .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

  • Key modifications :
    • Replace the ethoxy group with methoxy to reduce hepatic metabolism .
    • Introduce a chloro substituent on the benzamide ring to enhance binding to hydrophobic pockets .
  • Data-driven design : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with IC₅₀ values .

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